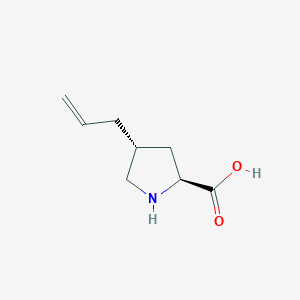
1-(3-Diallylaminopropyl)piperazine
Übersicht
Beschreibung
1-(3-Diallylaminopropyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. It has a molecular formula of C13H25N3, an average mass of 223.358 Da, and a monoisotopic mass of 223.204849 Da .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms .
Chemical Reactions Analysis
The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .
Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 312.9±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.4±3.0 kJ/mol and a flash point of 138.4±21.2 °C .
Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Novel Compounds
- A study elaborated on the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, evaluating their antidepressant and antianxiety activities through behavioral tests. This research underscores the potential of piperazine derivatives in developing new psychiatric medications (J. Kumar et al., 2017).
Antimicrobial and Antibiofilm Activities
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, demonstrating potent antibacterial and biofilm inhibition activities. This highlights the application of piperazine derivatives in tackling resistant bacterial infections and biofilm-associated problems (Ahmed E. M. Mekky, S. Sanad, 2020).
Carbon Dioxide Capture and Environmental Application
- Research on the degradation of aqueous piperazine in carbon dioxide capture technologies showed its effectiveness and resistance to thermal degradation. This points to the environmental applications of piperazine derivatives, particularly in enhancing the efficiency of carbon capture processes (S. Freeman, Jason V. Davis, G. Rochelle, 2010).
Potential Antimicrobial Agents
- The synthesis and evaluation of new piperazine derivatives were reported, with some compounds showing significant antibacterial and antifungal potential. This research supports the role of piperazine compounds in developing new antimicrobial agents (M. Patil et al., 2019).
Proteome Analysis and Mass Spectrometry
- Piperazine-based derivatives were used for the derivatization of carboxyl groups on peptides to enhance signal detection in mass spectrometry. This application is critical in proteomics for the highly sensitive determination of peptides in complex biological samples (X. Qiao et al., 2011).
Development of Antagonists for Therapeutic Use
- A study on the development of a H3 antagonist indicated its potential for treating inflammatory diseases like allergic rhinitis. This underlines the pharmaceutical application of piperazine derivatives in developing new therapeutic agents (Dr Peter Norman, 2007).
Wirkmechanismus
Target of Action
It is known that piperazine compounds, which 1-(3-diallylaminopropyl)piperazine is a derivative of, primarily target theGABA receptors . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.
Mode of Action
Piperazine compounds, including this compound, are believed to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in the flaccid paralysis of the worm .
Biochemical Pathways
Piperazine compounds are known to induce paralysis in parasites, which suggests that they may affectneurotransmission pathways .
Result of Action
Given that piperazine compounds generally paralyze parasites, it can be inferred that this compound may have a similar effect .
Safety and Hazards
1-(3-Diallylaminopropyl)piperazine is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and is harmful if inhaled . It is recommended to wash thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to wear protective gloves/protective clothing/eye protection/face protection .
Biochemische Analyse
Biochemical Properties
Piperazine derivatives have been reported to have diverse biological activities such as antidiarrheal, antipyretic, analgesic, antimicrobial, antitumor, anti-inflammatory, diuretic, antipsychotic, antimalarial, and antidepressant properties .
Cellular Effects
Piperazine-containing ionizable lipids have been reported to preferentially deliver mRNA to immune cells in vivo without targeting ligands . Additionally, a study tested the efficiency of a new chemical, the piperazine derivative 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), on glioblastoma (U87) and cervix cancer (HeLa) cells .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Diallylaminopropyl)piperazine is not well-understood. Piperazine acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine (ACh). AChE is involved in the transmission of nervous signals from nerves to muscles and between neurons in the brain .
Dosage Effects in Animal Models
In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .
Subcellular Localization
The subcellular localization of this compound is not currently known. Recent studies of DKP pathways demonstrate the chemical ingenuity of microorganisms, highlight the wealth of unique enzymology provided by bacterial biosynthetic pathways, and suggest an abundance of untapped biosynthetic potential for future exploration .
Eigenschaften
IUPAC Name |
3-piperazin-1-yl-N,N-bis(prop-2-enyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3/c1-3-8-15(9-4-2)10-5-11-16-12-6-14-7-13-16/h3-4,14H,1-2,5-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZYCTDRMYGAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCCN1CCNCC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371025 | |
| Record name | 1-(3-Diallylaminopropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827614-52-8 | |
| Record name | 1-(3-Diallylaminopropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 827614-52-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B1597823.png)



![2-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B1597832.png)


